molecular formula C30H32N8O4 B12400192 Top/HDAC-IN-2

Top/HDAC-IN-2

Cat. No.: B12400192
M. Wt: 568.6 g/mol
InChI Key: CIQNHCUJXLAVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Top/HDAC-IN-2 is a dual inhibitor targeting both topoisomerase and histone deacetylase enzymes. This compound exhibits potent antitumor activities and induces apoptosis in cancer cells. It is particularly significant in the field of cancer research due to its ability to interfere with the cell cycle and promote cell death in malignant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Top/HDAC-IN-2 involves the design and development of evodiamine-based inhibitors. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Top/HDAC-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified chemical structures. These derivatives are studied for their enhanced or altered biological activities .

Scientific Research Applications

Top/HDAC-IN-2 has a wide range of scientific research applications, including:

    Cancer Research: It is extensively studied for its antitumor properties and its ability to induce apoptosis in cancer cells.

    Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene expression and chromatin remodeling.

    Drug Development: this compound serves as a lead compound for the development of new dual inhibitors targeting topoisomerase and histone deacetylase enzymes.

    Neurodegenerative Diseases:

Mechanism of Action

Top/HDAC-IN-2 exerts its effects by inhibiting both topoisomerase and histone deacetylase enzymes. The inhibition of topoisomerase prevents the unwinding of DNA, thereby interfering with DNA replication and transcription. The inhibition of histone deacetylase leads to the accumulation of acetylated histones, resulting in an open chromatin structure and altered gene expression. This dual inhibition mechanism induces apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Top/HDAC-IN-2 is unique due to its dual inhibitory activity against both topoisomerase and histone deacetylase enzymes. This dual action enhances its antitumor efficacy and makes it a valuable compound in cancer research. Unlike single-target inhibitors, this compound can simultaneously disrupt multiple pathways involved in cancer progression, leading to more effective treatment outcomes .

Properties

Molecular Formula

C30H32N8O4

Molecular Weight

568.6 g/mol

IUPAC Name

N-hydroxy-2-[4-[[(7-hydroxy-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-17-yl)amino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C30H32N8O4/c1-36-25-5-2-19(31-14-17-6-9-37(10-7-17)30-32-15-18(16-33-30)27(40)35-42)12-23(25)29(41)38-11-8-21-22-13-20(39)3-4-24(22)34-26(21)28(36)38/h2-5,12-13,15-17,28,31,34,39,42H,6-11,14H2,1H3,(H,35,40)

InChI Key

CIQNHCUJXLAVPK-UHFFFAOYSA-N

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5CCN(CC5)C6=NC=C(C=N6)C(=O)NO)C7=C(N3)C=CC(=C7)O

Origin of Product

United States

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